tert-butyl 3-(bis(tert-butoxycarbonyl)amino)-5 -bromo-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-5-bromo-1H-indazole-1-carboxylate is a complex organic compound that features a tert-butyl group, a bis(tert-butoxycarbonyl)amino group, and a bromo-substituted indazole ring
Preparation Methods
Chemical Reactions Analysis
tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-5-bromo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) groups can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. It can be used as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The indazole ring system is known for its biological activity, and derivatives of this compound may exhibit antiviral, anticancer, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(bis(tert-butoxycarbonyl)amino)-5 -bromo-1H-indazole-1-carboxylate is not well-documented. compounds containing the indazole ring system often interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The presence of the bromo substituent and Boc-protected amine groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other Boc-protected indazole derivatives and bromo-substituted indazoles. For example:
tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-1H-indazole-1-carboxylate: Lacks the bromo substituent.
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Lacks the Boc protection on the amino group.
tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-1H-indazole-1-carboxylate: Lacks the bromo substituent
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H30BrN3O6 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromoindazole-1-carboxylate |
InChI |
InChI=1S/C22H30BrN3O6/c1-20(2,3)30-17(27)25(18(28)31-21(4,5)6)16-14-12-13(23)10-11-15(14)26(24-16)19(29)32-22(7,8)9/h10-12H,1-9H3 |
InChI Key |
GFUFFRLOZFJMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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